Prazosin-d8: A Technical Guide for Researchers
Prazosin-d8: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of Prazosin-d8 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Prazosin-d8, a deuterated analog of Prazosin, widely utilized as an internal standard in bioanalytical studies. This document details its chemical structure, physicochemical properties, and its critical role in the accurate quantification of Prazosin in complex biological matrices. Furthermore, it outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and illustrates the alpha-1 adrenergic receptor signaling pathway, the pharmacological target of Prazosin.
Core Concepts: Introduction to Prazosin-d8
Prazosin-d8 is a stable isotope-labeled form of Prazosin, an alpha-1 adrenergic receptor antagonist.[1][] In Prazosin-d8, eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes Prazosin-d8 an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[3] Its primary application is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of Prazosin quantification in biological samples.[4]
Chemical Structure and Physicochemical Properties
Prazosin-d8 is chemically designated as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone. Its structure consists of a furan ring attached to a piperazine ring, which in turn is linked to a quinazoline moiety. The eight deuterium atoms are located on the piperazine ring.
Chemical Structure:
Table 1: Physicochemical Properties of Prazosin-d8
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₃D₈N₅O₄ | [5] |
| Molecular Weight | 391.45 g/mol | [6] |
| CAS Number | 1006717-55-0 | [5] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Chloroform (Slightly, Heated, Sonicated), DMSO (Slightly) | [] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [5] |
Application in Quantitative Analysis: An Internal Standard
The most prominent application of Prazosin-d8 is as an internal standard in the quantification of Prazosin in biological matrices such as plasma.[4] Due to its structural similarity and identical ionization efficiency to Prazosin, Prazosin-d8 co-elutes and experiences similar matrix effects during LC-MS/MS analysis. By adding a known amount of Prazosin-d8 to each sample, any loss of analyte during sample preparation or fluctuations in instrument response can be normalized, leading to highly accurate and reproducible results.
Table 2: Quantitative Data from a Validated LC-MS/MS Method for Prazosin using Prazosin-d8 as an Internal Standard
| Parameter | Value | Reference |
| Linearity Range | 0.1000–30.00 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL | [7] |
| Mean Extraction Recovery | >92% | [8] |
| Precision (CV, %) | ≤ 10.3% | [8] |
| MRM Transition (Prazosin) | m/z 384.2 → 95.0 | [7] |
| MRM Transition (Prazosin-d8) | m/z 392.2 → 95.0 | [7] |
Experimental Protocols: Quantification of Prazosin in Human Plasma
This section details a validated LC-MS/MS method for the quantification of Prazosin in human plasma using Prazosin-d8 as an internal standard.[4][7]
4.1. Sample Preparation
-
To 50 µL of human plasma, add 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL).
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 8 minutes.
-
Centrifuge the samples at 5500 × g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.
-
Inject 4 µL of the final sample into the LC-MS/MS system.[4]
4.2. Liquid Chromatography Conditions
-
LC System: Waters ACQUITY UPLC® I-CLASS system
-
Column: Waters ACQUITY UPLC® HSS T3 column
-
Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: Methanol
-
Flow Rate: 0.35 mL/min
-
Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of Prazosin and Prazosin-d8 from matrix components.
4.3. Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex Triple Quad 5500
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prazosin: m/z 384.2 → 95.0
-
Prazosin-d8: m/z 392.2 → 95.0
-
-
Data Analysis: The concentration of Prazosin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
Prazosin is a selective antagonist of alpha-1 adrenergic receptors.[9] These receptors are G protein-coupled receptors (GPCRs) involved in the sympathetic nervous system.[10] The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. Prazosin blocks this pathway by competitively inhibiting the binding of norepinephrine to the alpha-1 adrenergic receptor, leading to vasodilation and a decrease in blood pressure.
Experimental Workflow: Use of Prazosin-d8 as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of Prazosin in a biological matrix using Prazosin-d8 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha 1 adrenergic receptor | PPTX [slideshare.net]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
